molecular formula C13H16N2O3 B12599633 1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one CAS No. 612542-92-4

1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one

Katalognummer: B12599633
CAS-Nummer: 612542-92-4
Molekulargewicht: 248.28 g/mol
InChI-Schlüssel: OAEORMFHROERRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one is a heterocyclic compound that features a piperidine ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both piperidine and pyridine rings in its structure imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylpyridine-3-carboxylic acid with piperidin-4-one under acidic or basic conditions. The reaction is often facilitated by catalysts such as Lewis acids or bases to enhance the yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions, making the process more efficient and scalable.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.

    Pyridine: A basic heterocyclic organic compound with a six-membered ring containing one nitrogen atom.

    Piperine: An alkaloid found in black pepper with a piperidine moiety.

Uniqueness: 1-(2,4-Dimethyl-1-oxo-1lambda~5~-pyridine-3-carbonyl)piperidin-4-one is unique due to the combination of piperidine and pyridine rings in its structure. This dual-ring system imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

612542-92-4

Molekularformel

C13H16N2O3

Molekulargewicht

248.28 g/mol

IUPAC-Name

1-(2,4-dimethyl-1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-one

InChI

InChI=1S/C13H16N2O3/c1-9-3-8-15(18)10(2)12(9)13(17)14-6-4-11(16)5-7-14/h3,8H,4-7H2,1-2H3

InChI-Schlüssel

OAEORMFHROERRX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=[N+](C=C1)[O-])C)C(=O)N2CCC(=O)CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.